4,7,2',7'-Tetrachloro-6-carboxyfluorescein

Multiplex qPCR DNA Sequencing Fluorescence Resonance Energy Transfer (FRET)

6-TET is the preferred reporter dye for multiplex qPCR assays requiring precise spectral separation from FAM and HEX. Its unique chlorination pattern ensures a stable fluorescence window (λex 521/λem 536 nm), <8% pH fluctuation, and ~30% slower photobleaching than FAM. Unlike HEX, TET withstands standard ammonium hydroxide deprotection without chlorine loss, reducing HPLC purification needs. This translates to higher synthesis yields and lower per-oligo costs. Choose 6-TET for reliable batch-to-batch performance in TaqMan probes, Molecular Beacons, and long-term imaging experiments.

Molecular Formula C21H8Cl4O7
Molecular Weight 514.1 g/mol
CAS No. 155911-14-1
Cat. No. B171263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7,2',7'-Tetrachloro-6-carboxyfluorescein
CAS155911-14-1
Molecular FormulaC21H8Cl4O7
Molecular Weight514.1 g/mol
Structural Identifiers
SMILESC1=C(C(=C2C(=C1Cl)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)Cl)O)O)Cl)Cl)C(=O)O
InChIInChI=1S/C21H8Cl4O7/c22-9-2-7-14(4-12(9)26)31-15-5-13(27)10(23)3-8(15)21(7)17-16(20(30)32-21)11(24)1-6(18(17)25)19(28)29/h1-5,26-27H,(H,28,29)
InChIKeySCYFNBCUMYNVDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 0.1 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-TET (4,7,2',7'-Tetrachloro-6-carboxyfluorescein) CAS 155911-14-1: Core Identity and Spectral Fingerprint for Fluorescence-Based Assays


4,7,2',7'-Tetrachloro-6-carboxyfluorescein, commonly designated as 6-TET, is a chlorinated xanthene dye belonging to the fluorescein family . It is a single-isomer, carboxy-functionalized fluorophore with a molecular formula of C₂₁H₈Cl₄O₇ and a molecular weight of 514.10 g/mol [1]. As a fluorescent probe, its core utility stems from its characteristic absorption and emission maxima, which are reported as λₐᵦₛ 520–521 nm and λₑₘ 535–536 nm [2]. The molecule features a reactive carboxylic acid group at the 6-position, enabling covalent conjugation to primary amines on biomolecules such as oligonucleotides, peptides, and proteins via standard carbodiimide chemistry or through its succinimidyl ester derivative .

The Risk of Substituting 6-TET (CAS 155911-14-1) with Other Fluorescein Derivatives in Quantitative Assays


Generic substitution among fluorescein-class dyes (e.g., FAM, HEX, JOE) is not feasible for applications requiring precise spectral separation or consistent pH-dependent fluorescence response. The specific 4,7,2',7'-tetrachloro substitution pattern on the xanthene core of 6-TET induces a unique bathochromic shift relative to unsubstituted fluorescein (FAM) and a hypsochromic shift relative to hexachlorofluorescein (HEX), establishing a distinct spectral window that is critical for multiplex detection [1]. Furthermore, chlorination alters the ground-state pKa and photostability of the fluorophore, meaning that assays optimized for 6-TET's pH sensitivity or resistance to photobleaching will exhibit systematic deviations if an unsubstituted or differentially halogenated analog is used . The evidence below quantifies these differences and demonstrates why procurement decisions must be guided by compound-specific performance data.

Quantitative Differentiation of 6-TET (CAS 155911-14-1) Against Key Fluorescein Comparators


Spectral Differentiation Enables Reliable Multiplexing with FAM and HEX

6-TET exhibits an emission maximum at 535–536 nm, which is distinct from both FAM (emission ~520 nm) and HEX (emission ~555 nm) [1]. This spectral separation is sufficient to minimize crosstalk in multiplex assays when used with standard optical filter sets (e.g., FAM channel: 520/10 nm; TET channel: 540/10 nm) . The combination of FAM, TET, and HEX constitutes a foundational three-color detection system widely employed in fluorescence-based genetic analysis .

Multiplex qPCR DNA Sequencing Fluorescence Resonance Energy Transfer (FRET)

pKa Reduction Relative to Unsubstituted Fluorescein Mitigates pH-Dependent Fluorescence Variability

The pKa of 6-TET is predicted to be 1.69 ± 0.20 , which is substantially lower than the pKa of unsubstituted fluorescein (pKa ≈ 6.4) [1]. This reduction in pKa shifts the equilibrium between the fluorescent dianion and the non-fluorescent lactone form, effectively expanding the pH range over which the dye remains predominantly in its highly fluorescent state. In practical terms, 6-TET maintains >90% of its maximum fluorescence intensity across the pH range of 6 to 10, with reported fluctuations of less than 8% within this interval .

pH-sensitive assays Intracellular imaging Biosensor development

Enhanced Photostability Under Continuous Illumination Reduces Signal Decay in Time-Lapse Experiments

Chlorination of the fluorescein core improves photostability by reducing the reactivity of the excited triplet state with molecular oxygen [1]. Quantitative vendor data indicate that under continuous excitation conditions, the fluorescence intensity decay rate of 6-TET is reduced by approximately 30% compared to unsubstituted fluorescein . This translates to a longer useful observation window before photobleaching artifacts become limiting.

Time-lapse fluorescence microscopy Live-cell imaging Photobleaching kinetics

Deprotection Stability: TET Tolerates Standard Oligonucleotide Cleavage Conditions Better than HEX

In solid-phase oligonucleotide synthesis, TET-labeled oligos can be deprotected using standard ammonium hydroxide conditions (55°C, overnight) with minimal degradation [1]. In contrast, HEX-labeled oligonucleotides exhibit significant decomposition under identical conditions, with degradation products that fluoresce in the TET channel, thereby compromising multiplex assay specificity [1]. This differential stability makes TET a more robust choice for high-throughput oligo synthesis workflows where harsh basic deprotection is unavoidable.

Oligonucleotide synthesis Phosphoramidite chemistry Post-synthetic deprotection

Optimal Use Cases for 6-TET (CAS 155911-14-1) Based on Quantified Performance Advantages


Multiplex Quantitative PCR (qPCR) and Fragment Analysis

6-TET is optimally deployed as a reporter dye in TaqMan probes, Molecular Beacons, or Scorpion primers within multiplex qPCR assays that also employ FAM and HEX/ROX [1]. Its emission at ~535 nm sits in a low-crosstalk spectral window between FAM (~520 nm) and HEX (~555 nm), enabling simultaneous quantification of up to three targets in a single reaction well. The reduced pH sensitivity of TET (fluctuation <8% across pH 6–10) further ensures that fluorescence readouts are not confounded by minor variations in buffer pH or sample composition . In fragment analysis and microsatellite genotyping, TET-labeled size standards provide a distinct, well-resolved peak in the green channel, improving allele-calling accuracy .

High-Throughput Oligonucleotide Synthesis and DNA Sequencing Primers

For core facilities and CROs engaged in large-scale oligonucleotide synthesis, 6-TET is a preferred 5'-label for sequencing primers and hybridization probes due to its compatibility with standard ammonium hydroxide deprotection protocols . Unlike HEX, which undergoes chlorine loss and generates fluorescent degradation products that interfere with the TET channel, TET remains chemically intact under overnight deprotection at 55°C, reducing the need for additional HPLC purification steps . This translates to higher synthesis yields, lower per-oligo costs, and more reliable batch-to-batch performance.

Live-Cell and Time-Lapse Fluorescence Imaging

In experiments requiring prolonged illumination—such as time-lapse microscopy of cellular trafficking, FRAP studies, or long-term live-cell imaging—6-TET's ~30% slower photobleaching rate relative to unsubstituted fluorescein extends the usable observation window [1]. The lower pKa of TET (1.69) also ensures that the dye remains in its fluorescent dianion form across the physiological pH range (6–8), mitigating fluorescence fluctuations caused by local pH changes in endosomal compartments or during metabolic perturbations . When conjugated to peptides or proteins via its succinimidyl ester, TET provides a stable, bright signal that persists through extended imaging sessions.

Fluorescence Polarization and Anisotropy Assays

6-TET is well-suited for fluorescence polarization (FP) assays used in high-throughput screening for protein-ligand binding or enzymatic activity. Its moderate molecular weight (514 g/mol as free acid) and single reactive handle at the 6-position allow for site-specific conjugation without introducing excessive rotational freedom that would compromise polarization signals . Furthermore, the dye's high extinction coefficient (ε ≈ 86,000 M⁻¹cm⁻¹) and quantum yield provide the photon budget necessary for sensitive detection in 384- or 1536-well microplate formats [1].

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